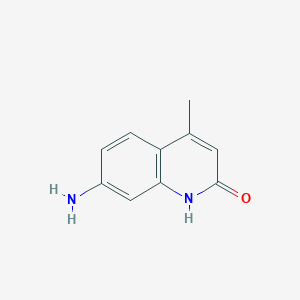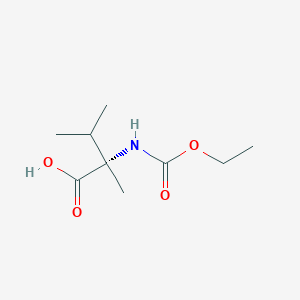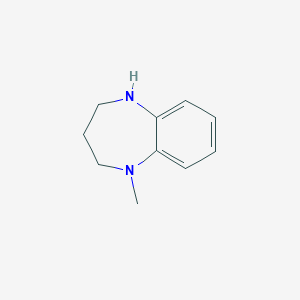
Artemisinin-d3
概要
説明
Artemisinin-d3 is the deuterium labeled Artemisinin . Artemisinin, a sesquiterpene lactone, is an anti-malarial agent isolated from the aerial parts of Artemisia annua L. plants . It inhibits the AKT signaling pathway by decreasing pAKT in a dose-dependent manner .
Synthesis Analysis
Amorpha-4,11-diene synthase (ADS) is a key enzyme in the artemisinin biosynthetic pathway . ADS promotes the first step of artemisinin synthesis by cyclizing faresyl pyrophosphate to synthesize the sesquiterpene product amorpha-4,11-diene .
Molecular Structure Analysis
Artemisinin and its derivatives are all sesquiterpene lactones containing an unusual peroxide bridge . This endoperoxide 1,2,4-trioxane ring is responsible for their antimalarial properties .
Chemical Reactions Analysis
A quantitative kinetic model for the photooxygenation of dihydroartemisinic acid (DHAA) to an hydroperoxide, the essential initial step of the partial synthesis to artemisinin, has been presented . The photooxygenation reactions were studied in a two-phase photo-flow reactor utilizing Taylor flow for enhanced mixing and fast gas-liquid mass transfer .
Physical And Chemical Properties Analysis
Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .
科学的研究の応用
Anti-Parasitic Applications
Artemisinin-d3 and its derivatives have been extensively studied for their anti-parasitic properties. The majority of clinical research has shown rapid development in this area, with numerous trials indicating safety and efficacy . These studies are particularly prevalent in Asia and Africa, where parasitic diseases are more common.
Anti-Tumor Applications
Artemisinin-d3 has shown promising results in anti-tumor research, with several studies indicating its ability to inhibit tumor cell growth. It has been tested against various human tumor cell lines, including BGC-823, HepG-2, MCF-7, and HCT-116, showing significant inhibitory activity . The compound’s mechanism includes inducing apoptosis and triggering ferroptotic cell death .
Anti-Inflammatory Applications
Clinical trials have also explored the anti-inflammatory potential of Artemisinin-d3. Its derivatives have been found to exhibit therapeutic effects in treating inflammation, although the exact mechanisms are still being researched .
Dermatological Treatments
Artemisinin-d3 has been applied in dermatology, with clinical studies investigating its effects on skin diseases. Although this field has fewer studies compared to others, the existing research indicates potential therapeutic benefits .
Multi-Target Molecular Docking
Recent studies have designed bivalent ligands of Artemisinin-d3 to target multiple proteins associated with cancer. Molecular docking has validated the biological activity of these ligands, showing their ability to bind well with antitumor proteins like MMP-9 .
作用機序
Target of Action
Artemisinin-d3, like other artemisinin derivatives, primarily targets the AKT signaling pathway . It decreases pAKT in a dose-dependent manner . Artemisinin and its derivatives have also been found to regulate key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, and inflammation-related NF-κB and COX2 .
Mode of Action
Artemisinin-d3 interacts with its targets, leading to a decrease in cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also has neuroprotective effects . The precise mechanism of action remains controversial , but it is believed that the endoperoxide moiety in its structure plays a crucial role .
Biochemical Pathways
Artemisinin-d3 affects several biochemical pathways. It regulates apoptosis-related and inflammation-related pathways through key factors such as BAX, FASL, caspase-3, NF-κB, and COX2 . It also impacts the AKT signaling pathway . The downstream effects of these pathways include reduced cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis .
Pharmacokinetics
Auto-induction of metabolism of artemisinin has been observed, resulting in a significant increase in oral clearance following prolonged administration .
Result of Action
Artemisinin-d3 has broad-spectrum antitumor activities in vitro and in vivo . It reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis . It also attenuates insulin resistance and restores islet ß-cell function in Type 2 Diabetes Mellitus (T2DM), and has potential therapeutic effects on diabetic complications .
Action Environment
Artemisinin-d3, derived from the plant Artemisia annua, was originally used as an antimalarial treatment . The environment, including the presence of the malaria parasite and the patient’s health status, can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,4S,5R,8S,9R,12S,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-OGUHANSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](OC1=O)O[C@@](CC3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444833 | |
| Record name | Artemisinin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Artemisinin-d3 | |
CAS RN |
176652-07-6 | |
| Record name | Artemisinin-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



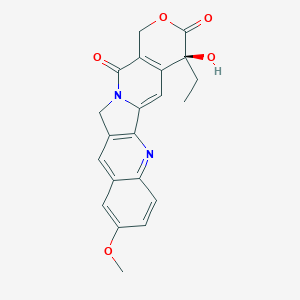
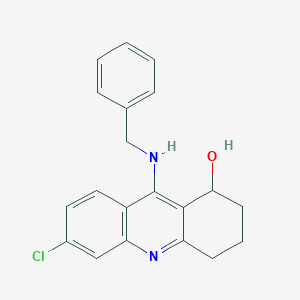
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)

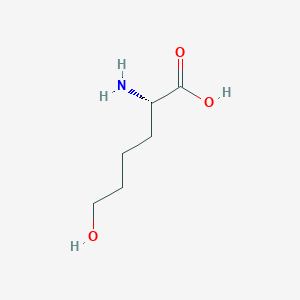
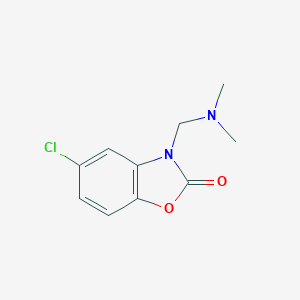
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)
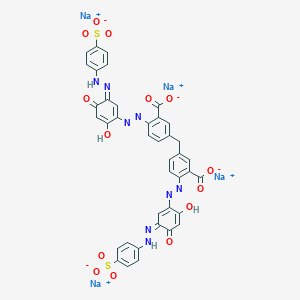
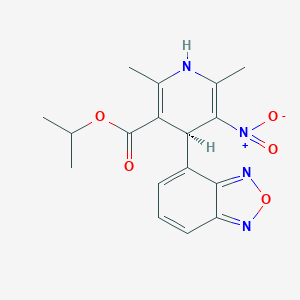

![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
